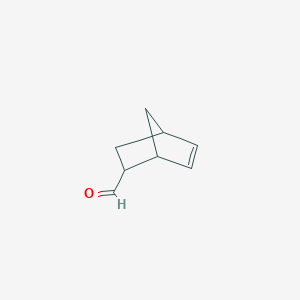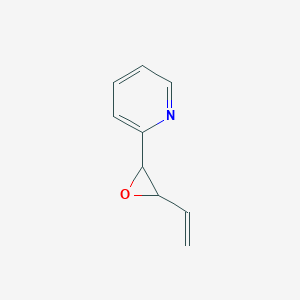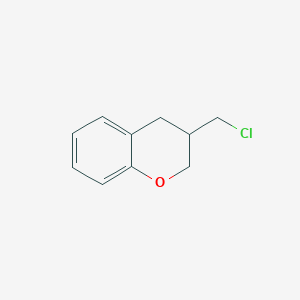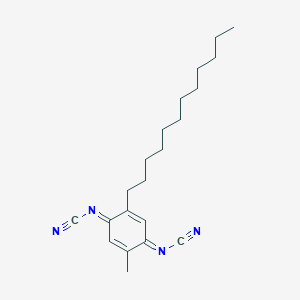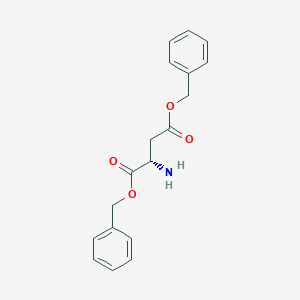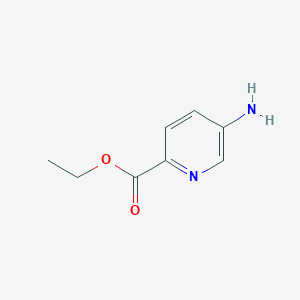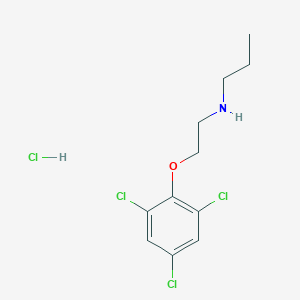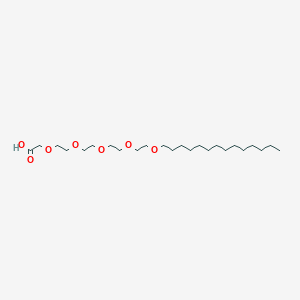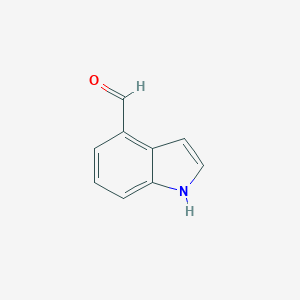
Indole-4-carboxaldehyde
概要
説明
Synthesis Analysis Indole-4-carboxaldehyde can be synthesized from 2-methyl-3-nitrobenzoate as the starting material. This process involves a series of reactions including reduction, oxidation, protection, condensation, cyclic reaction, and acidation steps to yield the desired product. The structure of the synthesized compound is usually confirmed by 1H NMR techniques (Zhong-jun, 2004).
Molecular Structure Analysis The molecular structure of indole-4-carboxaldehyde includes an indole ring system attached to a carboxaldehyde group at the fourth position. The electronic and spatial configuration of this compound plays a critical role in its chemical reactivity and interaction with other molecules, particularly in the synthesis of biologically active compounds.
Chemical Reactions and Properties Indole-4-carboxaldehyde participates in a variety of chemical reactions. It serves as a key intermediate in the preparation of biologically active compounds and indole alkaloids. Its carbonyl group is particularly reactive, undergoing facile C–C and C–N coupling reactions as well as reductions. These properties make it a versatile precursor in the synthesis of diverse heterocyclic derivatives (El-Sawy et al., 2017).
科学的研究の応用
1. Attenuation of Methylglyoxal-Induced Hepatic Inflammation
- Summary of Application: Indole-4-carboxaldehyde (ST-I4C), isolated from the edible seaweed Sargassum thunbergii, has been found to attenuate methylglyoxal (MGO)-induced inflammation in HepG2 cells, a human hepatocyte cell line .
- Methods of Application: The study involved treating HepG2 cells with ST-I4C and observing its effects on MGO-induced inflammation .
- Results: ST-I4C was found to reduce the MGO-induced expression of inflammatory-related genes, such as tumor necrosis factor (TNF)-α and IFN-γ. It also reduced the MGO-induced AGE formation and the expression of the receptor for AGE (RAGE) .
2. Synthesis of Aurora Kinase A Inhibitors
- Summary of Application: Indole-4-carboxaldehyde is used as a reactant in the synthesis of aurora kinase A inhibitors .
- Methods of Application: The specific methods of application or experimental procedures would depend on the specific synthesis pathway being used .
- Results: The results or outcomes obtained would also depend on the specific synthesis pathway being used .
3. Preparation of Antitumor Agents
- Summary of Application: Indole-4-carboxaldehyde is used as a reactant in the preparation of antitumor agents .
- Methods of Application: The specific methods of application or experimental procedures would depend on the specific synthesis pathway being used .
- Results: The results or outcomes obtained would also depend on the specific synthesis pathway being used .
4. Biginelli Reaction
- Summary of Application: Indole-4-carboxaldehyde is used as a reactant in the Biginelli reaction . The Biginelli reaction is a multiple-component chemical reaction that creates 3,4-dihydropyrimidin-2(1H)-ones from ethyl acetoacetate, benzaldehyde (aromatic aldehydes), and urea .
- Methods of Application: The specific methods of application or experimental procedures would depend on the specific synthesis pathway being used .
- Results: The results or outcomes obtained would also depend on the specific synthesis pathway being used .
5. Intramolecular Friedel-Crafts Acylation
- Summary of Application: Indole-4-carboxaldehyde is used in intramolecular Friedel-Crafts acylation . The Friedel-Crafts acylation is a process that introduces an acyl group onto an aromatic ring .
- Methods of Application: The specific methods of application or experimental procedures would depend on the specific synthesis pathway being used .
- Results: The results or outcomes obtained would also depend on the specific synthesis pathway being used .
6. Synthesis of Hantzsch Pyridine-Containing Schiff Bases
- Summary of Application: Indole-4-carboxaldehyde is used in the synthesis of Hantzsch pyridine-containing Schiff bases . Schiff bases are compounds that contain a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group .
- Methods of Application: The specific methods of application or experimental procedures would depend on the specific synthesis pathway being used .
- Results: The results or outcomes obtained would also depend on the specific synthesis pathway being used .
7. Synthesis of Arcyriacyanin A
- Summary of Application: Indole-4-carboxaldehyde participates in the synthesis of arcyriacyanin A . Arcyriacyanin A is a type of pigment found in slime molds .
- Methods of Application: The specific methods of application or experimental procedures would depend on the specific synthesis pathway being used .
- Results: The results or outcomes obtained would also depend on the specific synthesis pathway being used .
8. Preparation of Inhibitors of Cell Division in E. Coli
- Summary of Application: Indole-4-carboxaldehyde is used in the preparation of inhibitors of cell division in E. Coli .
- Methods of Application: The specific methods of application or experimental procedures would depend on the specific synthesis pathway being used .
- Results: The results or outcomes obtained would also depend on the specific synthesis pathway being used .
Safety And Hazards
将来の方向性
Indole-4-carboxaldehyde and its derivatives have been extensively explored as potential anti-tubercular agents or drugs . Indole scaffolds containing the novel non-covalent (decaprenylphosphoryl-β-D-ribose2′-epimerase) DprE1 inhibitor 1,4-azaindole is currently in clinical trials to treat Mycobacterium tuberculosis . In addition, DG167 indazole sulfonamide with potent anti-tubercular activity is undergoing early-stage development in preclinical studies .
特性
IUPAC Name |
1H-indole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c11-6-7-2-1-3-9-8(7)4-5-10-9/h1-6,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFDDFGLNZWNJTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40318838 | |
| Record name | Indole-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40318838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Indole-4-carboxaldehyde | |
CAS RN |
1074-86-8 | |
| Record name | Indole-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1074-86-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 337264 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001074868 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1074-86-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337264 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Indole-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40318838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-indole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


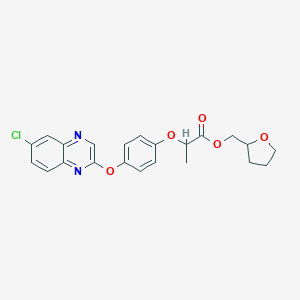
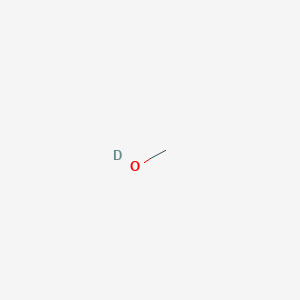
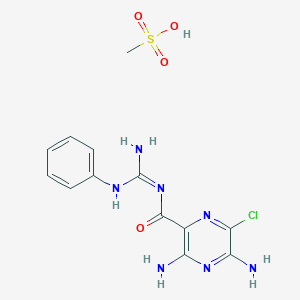
![Methyl 2-[(2,6-dichlorobenzyl)thio]acetate](/img/structure/B46072.png)
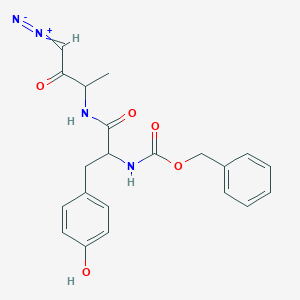
![Magnesium, chloro[(2-fluorophenyl)methyl]-](/img/structure/B46075.png)
